molecular formula C11H7NO B1194757 2-Naphthyl isocyanate CAS No. 2243-54-1

2-Naphthyl isocyanate

Cat. No.: B1194757
CAS No.: 2243-54-1
M. Wt: 169.18 g/mol
InChI Key: XIXJQNFTNSQTBT-UHFFFAOYSA-N
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Description

2-Naphthyl isocyanate is an aromatic isocyanate with the molecular formula C10H7NCO. It is formed during the oxidative metabolism of 2-naphthyl isothiocyanate by rat liver microsomes . This compound is known for its genotoxic properties and is used in various chemical reactions and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Naphthyl isocyanate plays a significant role in biochemical reactions due to its ability to react with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic addition reactions. For instance, this compound can react with amino groups in proteins, leading to the formation of stable urea derivatives. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or altering their function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In general, this compound can influence cell function by modifying proteins and enzymes involved in critical cellular processes. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of signaling proteins by this compound can lead to altered signal transduction, impacting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group (-NCO) of this compound reacts with nucleophilic sites on proteins and enzymes, such as amino groups, forming stable urea linkages. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may cause mild modifications to protein function without significant toxicity. At higher doses, this compound can exhibit toxic effects, including respiratory irritation, skin sensitization, and systemic toxicity. Threshold effects are observed, where a certain concentration of this compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in metabolic pathways related to its formation and degradation. It is formed during the oxidative metabolism of 2-naphthyl isothiocyanate by liver microsomes. The compound can also undergo further metabolism, potentially involving enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic processes can influence the overall biological activity and toxicity of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound can diffuse across cell membranes and interact with intracellular proteins and enzymes. Transporters and binding proteins may facilitate the movement of this compound within cells, affecting its localization and accumulation. The distribution of this compound can influence its biological effects and toxicity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific biomolecules and cellular compartments. The compound can be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthyl isocyanate can be synthesized from 2-naphthyl isothiocyanate through oxidative metabolism. The process involves the use of rat liver microsomes and NADPH, which yield either N,N’-di-2-naphthylurea or N-2-naphthyl-N’-2-fluorenylurea .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-naphthylamine with triphosgene in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: It can react with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates.

    Polymerization Reactions: It can polymerize in the presence of catalysts to form polyurethanes.

Common Reagents and Conditions:

    Amines: React with this compound to form ureas.

    Alcohols: React to form carbamates.

    Catalysts: Used in polymerization reactions to form polyurethanes.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

2-Naphthyl isocyanate is used in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to form ureas and carbamates.

    Biology: Studied for its genotoxic properties and its effects on DNA.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the production of polyurethanes and other polymers.

Comparison with Similar Compounds

    1-Naphthyl isocyanate: Similar structure but different reactivity and applications.

    Phenyl isocyanate: Commonly used in organic synthesis but lacks the genotoxic properties of 2-naphthyl isocyanate.

    4-Methoxyphenyl isocyanate: Used in the synthesis of various organic compounds but has different reactivity compared to this compound.

Uniqueness: this compound is unique due to its genotoxic properties and its specific reactivity with nucleophiles, making it valuable in both scientific research and industrial applications.

Properties

IUPAC Name

2-isocyanatonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXJQNFTNSQTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176956
Record name 2-Naphthyl isocyanate
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-54-1
Record name 2-Naphthyl isocyanate
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Record name 2-Naphthyl isocyanate
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Record name 2-Naphthyl isocyanate
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Record name 2-Naphthyl isocyanate
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Record name 2-naphthyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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